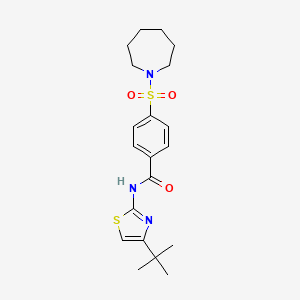

4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide

説明

4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an azepane sulfonyl group (azepan-1-ylsulfonyl) at the 4-position and a tert-butyl-functionalized thiazole ring at the N-linked position. This compound belongs to a broader class of thiazol-2-yl benzamide derivatives, which are frequently explored for their biological activities, including modulation of inflammatory pathways and enzyme inhibition .

特性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-20(2,3)17-14-27-19(21-17)22-18(24)15-8-10-16(11-9-15)28(25,26)23-12-6-4-5-7-13-23/h8-11,14H,4-7,12-13H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPIXQJSZKPMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide is a synthetic compound notable for its potential biological activities. Its molecular formula is , and it has a molecular weight of 497.67 g/mol. This compound belongs to a class of sulfonamide derivatives, which have been widely studied for their pharmacological properties.

Chemical Structure

The compound's structure includes:

- An azepane ring

- A sulfonyl group

- A thiazole moiety

- A benzamide component

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group often enhances binding affinity to target proteins, which may lead to modulation of biological functions such as enzyme inhibition or receptor activation.

Potential Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas, including:

- Anti-inflammatory effects : Compounds in this class have been reported to inhibit pro-inflammatory cytokines.

- Anticancer activity : Some derivatives exhibit cytotoxic effects against cancer cell lines through apoptosis induction.

- Antimicrobial properties : Sulfonamides are traditionally known for their antibacterial effects, which may extend to this compound.

In Vitro Studies

In vitro studies on related compounds have demonstrated significant biological activities:

- Cell Viability Assays : Compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(tert-butyl)thiazol-2-yl)benzamide have shown reduced viability in cancer cell lines, indicating potential anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF7 | 20 |

| Target Compound | A549 | 18 |

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound:

- Anti-inflammatory Models : In a carrageenan-induced paw edema model, related compounds exhibited significant reduction in edema size compared to controls.

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of thiazole-based benzamides revealed that the introduction of an azepane moiety enhanced the cytotoxicity against various cancer cell lines, particularly lung and breast cancers. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

- Case Study on Antimicrobial Efficacy : Another investigation evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure significantly influenced antibacterial potency.

類似化合物との比較

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituent differences compared to the target compound:

Key Observations :

- Azepane’s larger ring may confer higher conformational flexibility .

- Thiazole Substituents: The tert-butyl group in the target compound is more hydrophobic than the 4-phenoxyphenyl group in or pyridinyl groups in , likely increasing logP and membrane permeability. Bulky substituents like tert-butyl may sterically hinder metabolic degradation, enhancing plasma stability.

Physicochemical Properties

- Lipophilicity (LogP): The phenoxyphenyl analog has an XLogP3 of 5.7, suggesting high lipophilicity. The target compound’s tert-butyl group may further increase logP compared to smaller substituents (e.g., chlorine or pyridinyl in ).

- Hydrogen Bonding: The target compound has one hydrogen bond donor (amide NH) and seven acceptors (sulfonyl, amide, thiazole), similar to . This profile favors moderate solubility in polar aprotic solvents but may limit aqueous solubility .

- Melting Points: Analogs like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) in are solids with melting points >200°C, suggesting crystalline stability. The tert-butyl group may lower melting points compared to aromatic substituents due to reduced π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。